molecular formula C2H4Cl3O2Te.NH4 B605601 AS101 CAS No. 106566-58-9

AS101

Cat. No. B605601
CAS RN: 106566-58-9
M. Wt: 312.04942
InChI Key: AXWLPMGUUAIGJK-UHFFFAOYSA-O
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Description

AS101 is a potent immunomodulator prodrug . It has been used in various clinical trials and tested for a variety of potential therapeutic applications . AS101 is also known as Ammonium trichloro (dioxoethylene-O,O′) tellurate .


Synthesis Analysis

AS101 and its analogues have been synthesized and characterized in a study . The study carried out a comparative analysis through a combined experimental and computational approach .


Molecular Structure Analysis

The molecular structure of AS101 has been studied in detail . The study reported the detailed reaction that AS101 and its bromido- and iodido-replaced analogues undergo in the presence of water, allowing the conversion of the original molecule to the likely true pharmacophore .


Chemical Reactions Analysis

AS101 quickly activates in an aqueous environment, producing TeOCl 3−, which likely represents the pharmacologically active species . The detailed reaction that AS101 and its analogues undergo in the presence of water has been described .

Scientific Research Applications

Antibacterial Activity Against Carbapenem-Resistant Acinetobacter baumannii

AS101 has been repurposed as an antimicrobial agent against Carbapenem-Resistant Acinetobacter baumannii (CRAB). The in vitro antibacterial activities of AS101 were evaluated using broth microdilution, time-kill assay, reactive oxygen species (ROS) detection, and electron microscopy. The antibacterial mechanism of AS101 was the accumulation of the ROS and the disruption of the cell membrane, which, in turn, results in cell death .

Treating Colistin- and Carbapenem-Resistant Klebsiella pneumoniae

AS101 has also been repurposed as an antimicrobial agent against colistin- and carbapenem-resistant Klebsiella pneumoniae (CRKP). The in vitro antibacterial activities of AS101 were observed through broth microdilution, time-kill assay, and electron microscopy. Pharmaceutical manipulation and RNA microarray were applied to investigate these antimicrobial mechanisms .

Mechanism of Action

Target of Action

AS101, also known as Ammonium trichloro (dioxoethylene-O,O’) tellurate, primarily targets the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4) . This integrin molecule plays a fundamental role in the recruitment of leukocytes in inflammation . AS101 also interacts with the histone deacetylase, SIRT1, which plays a major role in glucose regulation and lipid metabolism .

Mode of Action

AS101 interacts with its targets in a unique way. It has been demonstrated that AS101 quickly activates in an aqueous milieu, producing TeOCl3−, which likely represents the pharmacologically active species . AS101 inhibits the activity of the VLA-4 integrin by redox inactivation of adjacent thiols in the exofacial domain of VLA-4 . This results in a decrease of inflammatory cytokines and chemokines produced in the glomeruli of diseased rats, resulting in decreased further macrophage recruitment .

Biochemical Pathways

AS101 affects several biochemical pathways. It inhibits the proteolytic activity of caspase 1, inhibits IL-10 synthesis, and potentiates IL-1α, IL-2, and TNFα release . AS101 also reduces the levels of p-AKT, increases levels of PTEN, and decreases p-GSK3β and p-FoxO3a expression . These changes affect the polarization of retina-specific T cells towards Th1 or Th17 lineage .

Pharmacokinetics

It is remarkable for its lack of toxicity , suggesting good bioavailability and tolerability.

Result of Action

AS101 has profound molecular and cellular effects. It reduces the number of CD49d+ inflammatory monocyte/macrophage cells in the spinal cord . It also reduces the infiltration of CD4+ and CD49+/VLA4 T cells . In addition, AS101 treatment results in apoptosis in T cells from MS patients .

Action Environment

The action of AS101 can be influenced by environmental factors such as stress or trauma . .

Safety and Hazards

AS101 is described as toxic and contains a pharmaceutically active ingredient . It’s recommended that handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It’s also noted that AS101 is a moderate to severe irritant to the skin and eyes .

Future Directions

AS101 has been repurposed as an antimicrobial agent against Carbapenem-Resistant Acinetobacter baumannii (CRAB), and it’s suggested that AS101 is an ideal candidate for further testing in future studies . It has also been suggested that AS101 could be useful in increasing the qualitative potential of bone marrow used for autologous transplantation after purging with ASTA-Z .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of compound AS101 involves the reaction of two starting materials, 2-aminobenzothiazole and 2-chloroacrylonitrile, followed by a series of chemical transformations.", "Starting Materials": [ "2-aminobenzothiazole", "2-chloroacrylonitrile" ], "Reaction": [ "Step 1: 2-aminobenzothiazole is reacted with 2-chloroacrylonitrile in the presence of a base, such as potassium carbonate, to form 2-(2-cyano-1-phenylethyl)benzothiazole.", "Step 2: The cyano group in 2-(2-cyano-1-phenylethyl)benzothiazole is reduced to an amino group using a reducing agent, such as lithium aluminum hydride, to form 2-(2-amino-1-phenylethyl)benzothiazole.", "Step 3: 2-(2-amino-1-phenylethyl)benzothiazole is then reacted with a carboxylic acid, such as acetic acid, in the presence of a dehydrating agent, such as thionyl chloride, to form the final product, AS101." ] }

CAS RN

106566-58-9

Molecular Formula

C2H4Cl3O2Te.NH4

Molecular Weight

312.04942

IUPAC Name

Ammonium trichloro(dioxoethylene-O,O') tellurate

InChI

InChI=1S/C2H4Cl3O2Te.H3N/c3-8(4,5)6-1-2-7-8;/h1-2H2;1H3/q-1;/p+1

InChI Key

AXWLPMGUUAIGJK-UHFFFAOYSA-O

SMILES

Cl[Te-]1(Cl)(Cl)OCCO1.[NH4+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AS-101;  IVX-Q-101;  PRX-0001;  PRX-0002;  PRX-001;  WAX-120337;  IVXQ-101;  AS101;  IVXQ101;  PRX0001;  PRX0002;  PRX001; WAX120337;  AS 101;  IVX Q 101;  PRX 0001;  PRX 0002;  PRX 001;  WAX 120337;  IVXQ 101; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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